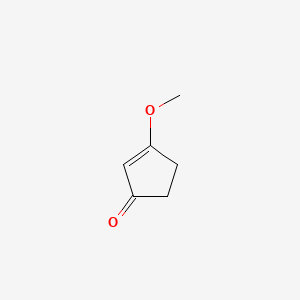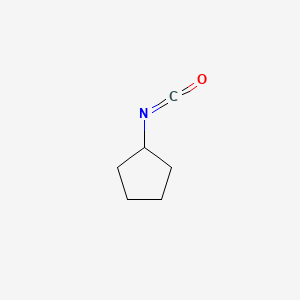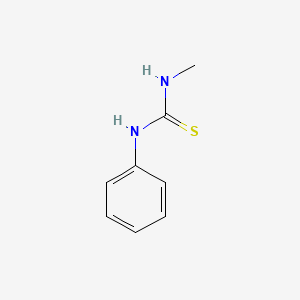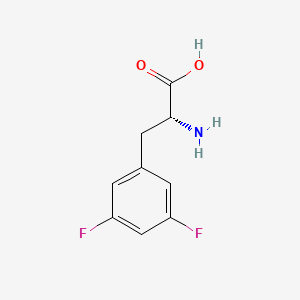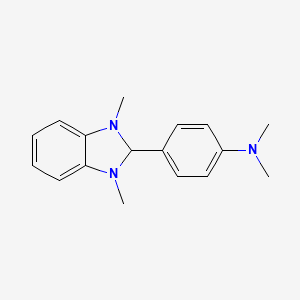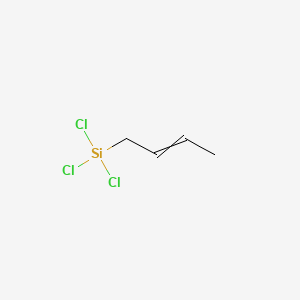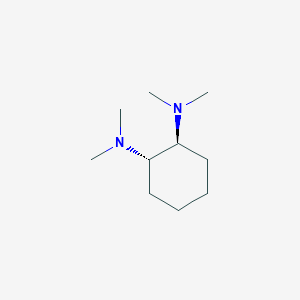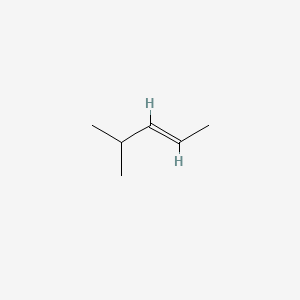
trans-4-Methyl-2-pentene
Overview
Description
trans-4-Methyl-2-pentene: is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. Its molecular formula is C6H12 , and it is known for its use as an intermediate in organic synthesis. This compound is a colorless liquid with a boiling point of approximately 57.2°C and a density of 0.686 g/mL at 20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-4-Methyl-2-pentene can be synthesized through various methods. One common method involves the reaction of 2-pentene with a methylating agent such as methyl iodide . The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: trans-4-Methyl-2-pentene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Catalysts such as or are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated alkenes
Scientific Research Applications
trans-4-Methyl-2-pentene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkenes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of synthetic rubber, preservatives, and dyes .
Mechanism of Action
The mechanism of action of trans-4-Methyl-2-pentene involves its interaction with various molecular targets and pathways. For example, during oxidation reactions, the compound’s double bond reacts with electrophilic oxygen species, leading to the formation of epoxides or diols. In reduction reactions, the double bond is hydrogenated to form alkanes .
Comparison with Similar Compounds
trans-4-Methyl-2-pentene can be compared with other similar alkenes, such as:
- 1-Butene (C4H8)
- 1-Pentene (C5H10)
- 1-Hexene (C6H12)
- 2-Methyl-2-pentene (C6H12)
Uniqueness: this compound is unique due to its specific structure, which includes a methyl group on the fourth carbon atom and a double bond between the second and third carbon atoms. This structural arrangement influences its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
(E)-4-methylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAQJENWWYGFSN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015956 | |
| Record name | (2E)-4-methylpent-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | (E)-4-Methylpent-2-ene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11501 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
223.0 [mmHg] | |
| Record name | (E)-4-Methylpent-2-ene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11501 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
674-76-0, 4461-48-7 | |
| Record name | trans-4-Methyl-2-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=674-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-pentene, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylpent-2-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Methyl-2-pentene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-4-methylpent-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-4-methylpent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-2-PENTENE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M38LU0DQ4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of trans-4-methyl-2-pentene?
A1: this compound is an unsaturated hydrocarbon with a six-carbon chain containing one double bond. As its name suggests, the methyl group (-CH3) is located on the fourth carbon, and the double bond is between the second and third carbons. The "trans" designation indicates that the two larger substituents on the double bond (the pentyl and methyl groups) are positioned on opposite sides of the double bond. []
Q2: How does this compound react with carbene species?
A2: Research has shown that adamantylidenecarbene, generated photochemically, adds to this compound in a stereospecific manner. [] This reaction exemplifies the typical addition of carbenes to alkenes, forming cyclopropane derivatives. The stereospecificity suggests a concerted mechanism where both new bonds form simultaneously.
Q3: What is the stereochemical outcome of the reaction between this compound and the phenoxathiin cation radical?
A3: The phenoxathiin cation radical (PO•+) adds to this compound stereospecifically, yielding the erythro bisadduct. [] This reaction proceeds through an episulfonium cation radical intermediate, resulting in a trans addition across the double bond. Treatment of this bisadduct with basic alumina leads to elimination, forming a mixture of (Z)- and (E)-(10-phenoxathiiniumyl)alkenes, with the (Z)-isomer being the dominant product. []
Q4: How can laser control mass spectrometry be used to differentiate between cis and trans isomers of 4-methyl-2-pentene?
A4: Laser control mass spectrometry (LCMS) utilizes shaped femtosecond laser pulses to induce molecular fragmentation and ionization. The differences in geometric structure between cis- and this compound influence their interaction with the laser pulses, resulting in unique fragmentation patterns. This allows for fast, accurate, and reproducible identification of the isomers. []
Q5: How do alkyl substituents affect the rate constant of reactions with hydroxyl radicals, and what is the specific rate constant for this compound?
A5: Studies have demonstrated a trend where increasing alkyl substitution on a double bond correlates with an increase in the rate constant for reactions with hydroxyl radicals. [] For this compound, the rate constant for its reaction with hydroxyl radicals has been determined to be (6.24 ± 0.08) × 10−11 cm3 molecule−1 s−1. [] This information is valuable for atmospheric chemistry models and understanding the fate of volatile organic compounds in the environment.
Q6: What stable conformations are adopted by this compound and how do they relate to the conformations of trans-1,4-polybutadiene?
A6: Infrared spectroscopy studies combined with normal frequency calculations revealed that for C-C bonds adjacent to a trans C=C bond, both cis and skew conformations are stable. [] Based on these findings and the spectral analysis of trans-1,4-polybutadiene, it can be inferred that both cis and skew conformations are present in the polymer chains, influencing its physical and mechanical properties. []
Q7: How does this compound participate in reactions involving the generation of ethoxycarbonylnitrene?
A7: In a two-phase system, the base decomposition of ethyl p-nitrophenylsulfonyloxycarbamate in the presence of this compound and a phase transfer catalyst yields both stereospecific and nonstereospecific addition products of ethoxycarbonylnitrene. [] This observation suggests that both singlet and triplet states of ethoxycarbonylnitrene are involved in the reaction mechanism.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


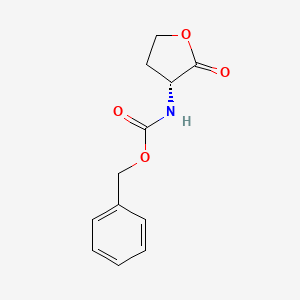
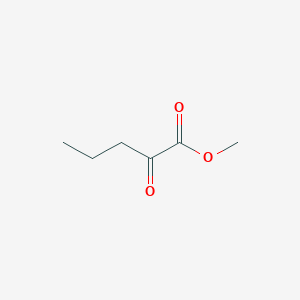
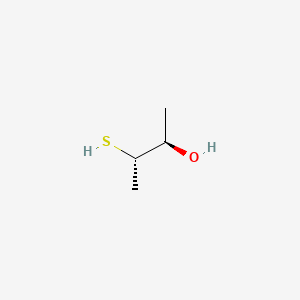
![(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1581323.png)
